molecular formula C11H19NO B14294140 4,4-Dimethyl-2-(2-methylpent-4-en-2-yl)-4,5-dihydro-1,3-oxazole CAS No. 118265-17-1

4,4-Dimethyl-2-(2-methylpent-4-en-2-yl)-4,5-dihydro-1,3-oxazole

Cat. No.: B14294140
CAS No.: 118265-17-1
M. Wt: 181.27 g/mol
InChI Key: NRVKEDJMCKLORJ-UHFFFAOYSA-N
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Description

4,4-Dimethyl-2-(2-methylpent-4-en-2-yl)-4,5-dihydro-1,3-oxazole is a heterocyclic organic compound It features a five-membered ring containing both oxygen and nitrogen atoms, making it part of the oxazole family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethyl-2-(2-methylpent-4-en-2-yl)-4,5-dihydro-1,3-oxazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor, such as an amino alcohol, in the presence of a dehydrating agent. The reaction conditions often require an inert atmosphere and specific temperature control to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-2-(2-methylpent-4-en-2-yl)-4,5-dihydro-1,3-oxazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its biological activity.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with different functional groups, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

4,4-Dimethyl-2-(2-methylpent-4-en-2-yl)-4,5-dihydro-1,3-oxazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 4,4-Dimethyl-2-(2-methylpent-4-en-2-yl)-4,5-dihydro-1,3-oxazole exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-methylpent-4-en-2-yl)-1,3-dioxolane
  • 4,4-Dimethyl-2-(1-phenylbut-3-en-1-yl)-4,5-dihydrooxazole
  • 2-(But-3-en-1-yl)-1-methyl-1H-benzo[d]imidazole

Uniqueness

4,4-Dimethyl-2-(2-methylpent-4-en-2-yl)-4,5-dihydro-1,3-oxazole is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to participate in a wide range of reactions and interact with various molecular targets sets it apart from similar compounds.

Properties

CAS No.

118265-17-1

Molecular Formula

C11H19NO

Molecular Weight

181.27 g/mol

IUPAC Name

4,4-dimethyl-2-(2-methylpent-4-en-2-yl)-5H-1,3-oxazole

InChI

InChI=1S/C11H19NO/c1-6-7-10(2,3)9-12-11(4,5)8-13-9/h6H,1,7-8H2,2-5H3

InChI Key

NRVKEDJMCKLORJ-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(=N1)C(C)(C)CC=C)C

Origin of Product

United States

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